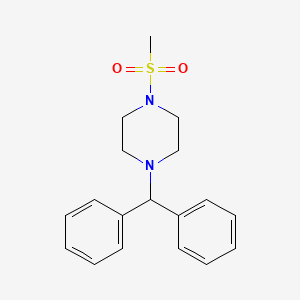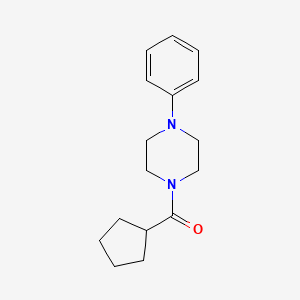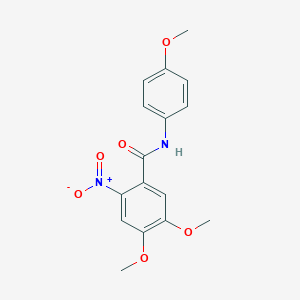
1-(diphenylmethyl)-4-(methylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(diphenylmethyl)-4-(methylsulfonyl)piperazine, also known as DPMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPMMP is a piperazine derivative that has been synthesized using different methods. It has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine is not fully understood. However, it has been suggested that its anticonvulsant and anxiolytic activities may be due to its interaction with GABA(A) receptors. 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has been shown to bind to the benzodiazepine site of GABA(A) receptors, which enhances the inhibitory effects of GABA on neuronal activity. 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has also been shown to interact with sigma receptors, which may contribute to its antinociceptive activity.
Biochemical and Physiological Effects:
1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to reduce seizure activity in animal models, suggesting its potential as an anticonvulsant. 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has also been shown to reduce anxiety-like behavior in animal models, indicating its potential as an anxiolytic. Additionally, 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has been shown to exhibit antinociceptive activity, which may be due to its interaction with sigma receptors.
Vorteile Und Einschränkungen Für Laborexperimente
1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for GABA(A) receptors. This makes it a useful tool for studying the role of GABA(A) receptors in various physiological and pathological processes. However, one limitation is its low water solubility, which may limit its use in certain experiments. Additionally, 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
Zukünftige Richtungen
There are several future directions for the study of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine. One direction is the development of more efficient and scalable synthesis methods for 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine. Another direction is the investigation of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine's potential as a therapeutic agent for various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanism of action of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine and its interaction with sigma receptors. Furthermore, the safety and efficacy of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine in clinical settings need to be established through human trials.
Synthesemethoden
1-(diphenylmethyl)-4-(methylsulfonyl)piperazine can be synthesized using different methods, including the reaction of 1-(diphenylmethyl)piperazine with methylsulfonyl chloride in the presence of a base. Another method involves the reaction of 1-(diphenylmethyl)piperazine with dimethyl sulfoxide and sulfur trioxide. The synthesis of 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has been studied extensively, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit anticonvulsant, antinociceptive, and anxiolytic activities in animal models. 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has also been studied for its potential as a ligand for GABA(A) receptor subtypes. Additionally, 1-(diphenylmethyl)-4-(methylsulfonyl)piperazine has been shown to have a high affinity for sigma receptors, which are involved in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
1-benzhydryl-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-23(21,22)20-14-12-19(13-15-20)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKLXYXZMHPGOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[2-(2-chlorophenyl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5745346.png)


![3,5-dimethoxy-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5745370.png)
![2-[5-(4-fluorophenyl)-2H-tetrazol-2-yl]-N-mesitylacetamide](/img/structure/B5745389.png)
![6-[(3,4-dimethylphenyl)amino]-3-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5745396.png)




![N-(4-{[(4-hydroxyphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5745430.png)